molecular formula C9H16N4O B2365433 3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-5-carboxamide CAS No. 2101197-78-6

3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2365433
M. Wt: 196.254
InChI Key: KDUOZDSJLSJJTJ-UHFFFAOYSA-N
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Description

“3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-5-carboxamide” is a derivative of pyrazole . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .


Synthesis Analysis

Pyrazoles are synthesized by various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . N-unsubstituted 3(5)-aminopyrazoles are tautomeric species possessing three N-nucleophilic sites, -NH2, N(H)1 and N2, which can readily participate in SN2 reactions leading to N-endocyclic and N-exocyclic products .


Molecular Structure Analysis

Pyrazoles are characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The structure of “3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-5-carboxamide” would be a derivative of this basic structure.


Chemical Reactions Analysis

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

properties

IUPAC Name

5-amino-N,2-diethyl-N-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-4-12(3)9(14)7-6-8(10)11-13(7)5-2/h6H,4-5H2,1-3H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUOZDSJLSJJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)N(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-5-carboxamide

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